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Compound of Interest

Compound Name: Swep

Cat. No.: B167609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

cloning of a novel amidase gene responsible for the hydrolysis of the herbicide Swep. The

information is based on the characterization of the amidase Ppa, cloned from Comamonas sp.

SWP-3. This enzyme demonstrates efficient degradation of Swep and other carbamate

herbicides, offering a promising avenue for bioremediation and enzymatic synthesis

applications.

Overview of Swep Hydrolysis by Amidase Ppa
Swep is a carbamate herbicide that can persist in the environment.[1][2][3][4][5] Microbial

degradation is a key mechanism for its removal, and a bacterial consortium containing

Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34 has been shown to mineralize Swep.[1][2]

[3][5] Comamonas sp. SWP-3 is responsible for the initial hydrolysis of Swep to 3,4-

dichloroaniline (3,4-DCA) and carbon dioxide.[1][2][3] This crucial step is catalyzed by a novel

amidase, designated Ppa.[1][2][5] The subsequent mineralization of the toxic intermediate 3,4-

DCA is carried out by Alicycliphilus sp. PH-34.[1][2][3]

The ppa gene has been successfully cloned and the recombinant Ppa protein has been

expressed and characterized.[1][2][5] The enzyme shows broad substrate specificity,

hydrolyzing other carbamate herbicides like propanil, chlorpropham, and propham.[1][2][5]
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Quantitative Data Summary
The biochemical properties of the purified recombinant Ppa amidase are summarized below.

Parameter Value Reference

Optimal Temperature 30 °C [1][2]

Optimal pH 8.6 [1][2]

Substrate Specificity
Swep, propanil, chlorpropham,

propham
[1][2][5]

Key Catalytic Residues Gly449, Val266 [1][5]

Experimental Protocols
Protocol for Cloning of the Amidase Gene (ppa) from
Comamonas sp. SWP-3
This protocol describes the steps for isolating the ppa gene and cloning it into an expression

vector.

Materials:

Comamonas sp. SWP-3 culture

Genomic DNA isolation kit

PCR primers for ppa gene (forward and reverse)

High-fidelity DNA polymerase

pET expression vector (e.g., pET-28a)

Restriction enzymes (corresponding to sites on vector and primers)

T4 DNA ligase

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
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LB agar plates with appropriate antibiotic

Colony PCR reagents

Plasmid DNA purification kit

Methodology:

Genomic DNA Isolation: Isolate high-quality genomic DNA from a culture of Comamonas sp.

SWP-3 using a commercial genomic DNA isolation kit according to the manufacturer's

instructions.

PCR Amplification:

Design primers based on the known ppa gene sequence. Include restriction sites in the

primers for subsequent cloning into the pET vector.

Perform PCR using the isolated genomic DNA as a template and the designed primers.

Use a high-fidelity DNA polymerase to minimize errors.

Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a

fragment of the expected size.

Vector and Insert Preparation:

Digest both the PCR product and the pET expression vector with the selected restriction

enzymes.

Purify the digested vector and insert using a gel extraction kit.

Ligation:

Perform a ligation reaction using T4 DNA ligase to insert the digested ppa gene into the

linearized pET vector.

Transformation:

Transform the ligation mixture into competent E. coli DH5α cells.
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Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the

pET vector and incubate overnight at 37°C.

Screening of Positive Clones:

Perform colony PCR on the resulting colonies using the ppa gene-specific primers to

identify clones containing the insert.

Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow

overnight.

Isolate the plasmid DNA from the overnight cultures using a plasmid DNA purification kit.

Sequence Verification: Sequence the purified plasmid DNA to confirm the correct insertion

and sequence of the ppa gene.

Protocol for Expression and Purification of
Recombinant Ppa Amidase
This protocol details the expression of the cloned ppa gene in E. coli and the purification of the

recombinant protein.

Materials:

E. coli BL21(DE3) cells carrying the pET-ppa construct

LB medium with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

Lysozyme

DNase I

Ni-NTA affinity chromatography column
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Wash buffer (e.g., lysis buffer with 20 mM imidazole)

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

SDS-PAGE reagents

Methodology:

Expression of Recombinant Protein:

Inoculate a single colony of E. coli BL21(DE3) carrying the pET-ppa plasmid into LB

medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600

of 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to

overnight to enhance protein solubility.[6]

Cell Lysis:

Harvest the cells by centrifugation.

Resuspend the cell pellet in lysis buffer.

Add lysozyme and DNase I and incubate on ice.

Sonicate the cell suspension to ensure complete lysis.

Centrifuge the lysate to pellet the cell debris.

Protein Purification:

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with

lysis buffer.

Wash the column with wash buffer to remove unbound proteins.
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Elute the recombinant Ppa protein with elution buffer.

Purity Analysis:

Analyze the purified protein fractions by SDS-PAGE to confirm the purity and molecular

weight of the recombinant Ppa amidase.

Protocol for Amidase Activity Assay for Swep
Hydrolysis
This protocol describes how to measure the enzymatic activity of the purified Ppa amidase on

the substrate Swep.

Materials:

Purified recombinant Ppa amidase

Swep stock solution

Reaction buffer (e.g., pH 8.6)

Quenching solution (e.g., methanol)

High-Performance Liquid Chromatography (HPLC) system

Methodology:

Enzymatic Reaction:

Set up the reaction mixture containing the reaction buffer, a known concentration of Swep,

and the purified Ppa enzyme.

Incubate the reaction at the optimal temperature of 30°C.

Reaction Quenching:

At different time points, take aliquots of the reaction mixture and quench the reaction by

adding a quenching solution like methanol.
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Analysis of Substrate Depletion or Product Formation:

Analyze the quenched reaction samples by HPLC to measure the decrease in the

concentration of Swep or the increase in the concentration of the product, 3,4-DCA.

Calculation of Enzyme Activity:

Calculate the rate of the reaction from the change in substrate or product concentration

over time. One unit of enzyme activity can be defined as the amount of enzyme that

hydrolyzes 1 µmol of Swep per minute under the specified conditions.
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Caption: Experimental workflow for cloning, expression, and characterization of Swep
hydrolase.

Swep Ppa Amidase
(from Comamonas sp. SWP-3)
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CO2

Click to download full resolution via product page

Caption: Enzymatic hydrolysis of Swep by Ppa amidase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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